molecular formula C8H3ClF3N3 B1427002 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine CAS No. 946594-93-0

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine

Cat. No.: B1427002
CAS No.: 946594-93-0
M. Wt: 233.58 g/mol
InChI Key: WPHCNXOZDINKFI-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the pyrido[3,2-D]pyrimidine ring.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

Target of Action

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . This compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It targets various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases . This interaction results in changes in the cellular signaling pathways, leading to various downstream effects.

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For instance, it can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These effects can lead to potent anti-inflammatory effects.

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects, such as the inhibition of vital inflammatory mediators . This leads to potent anti-inflammatory effects. In addition, it has been found to exhibit antitumor activity .

Future Directions

Pyridopyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities . They are being studied for the development of new therapies . Future research could focus on the synthesis of novel pyridopyrimidine analogs possessing enhanced activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

It is known that pyrido[3,2-D]pyrimidines can interact with various enzymes and proteins

Cellular Effects

It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, including antitumor effects . This suggests that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may also have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrido[3,2-D]pyrimidines can inhibit various enzymes and proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, suggesting that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, suggesting that this compound may have varying effects at different dosages .

Metabolic Pathways

It is known that pyrido[3,2-D]pyrimidines can interact with various enzymes and proteins , suggesting that this compound may also interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities , suggesting that this compound may also interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities , suggesting that this compound may also have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with suitable reagents to form the desired pyridopyrimidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHCNXOZDINKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224605
Record name 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946594-93-0
Record name 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946594-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one using the procedure described in Example 599, Step 2. A POCl3 (9.3 ml) suspension of 6-Trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one (1.0 g, 4.7 mmol) was heated at reflux for 4 hours, over which time the amber suspension became a clear, deep blue solution. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue concentrated from dichloromethane 3× to remove residual POCl3. The residue was partitioned between 1:1 EtOAc and saturated sodium bicarbonate (28 ml). The mixture was stirred until visible gas evolution ceased. The suspension was filtered through a plug of celite. The layers of the filtrate were separated, and the organic phase was washed successively with saturated sodium bicarbonate and saturated sodium chloride, dried with magnesium sulfate and concentrated under reduced pressure to yield the semi-pure product as a purple solid. No further purification was carried out. The crude product was greater than 90% pure (as determined by analytical HPLC). MS: ES+234.11 (M+H, 100%
Name
trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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